Due to its structure, 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride may have properties useful in developing new drugs. Researchers are exploring its potential to interact with specific biological targets ().
The unique structure of this molecule makes it interesting for studying organic reactions and exploring its reactivity with other molecules ().
Nitrogen-containing heterocyclic compounds like 2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride can have interesting properties for applications in materials science. Researchers are investigating its potential use in the development of new materials with specific functionalities ([#2]).
2-Chloro-1H-imidazo[4,5-b]pyridine hydrochloride is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. Its molecular formula is C6H5ClN3, and it has a molecular weight of approximately 190.03 g/mol . The compound appears as a white to off-white crystalline solid and is soluble in water and organic solvents. The presence of chlorine in its structure contributes to its unique chemical properties and biological activities.
Research indicates that 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride exhibits significant biological activities:
Several methods have been developed for synthesizing 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride:
The applications of 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride are diverse:
Studies on the interactions of 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride with biological targets have revealed:
Several compounds share structural similarities with 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-Imidazo[4,5-b]pyridine | Heterocyclic | Lacks chlorine; broader spectrum of biological activity |
2-Amino-1H-imidazo[4,5-b]pyridine | Amino derivative | Exhibits different biological profiles; less toxic |
2-Methyl-1H-imidazo[4,5-b]pyridine | Methyl derivative | Altered lipophilicity; potential for different drug interactions |
4-Chloro-1H-imidazo[4,5-b]pyridine | Chlorinated variant | Different position of chlorine influences reactivity |
The uniqueness of 2-chloro-1H-imidazo[4,5-b]pyridine hydrochloride lies in its specific chlorine substitution pattern and the resulting biological activities that differentiate it from other similar compounds.
Irritant